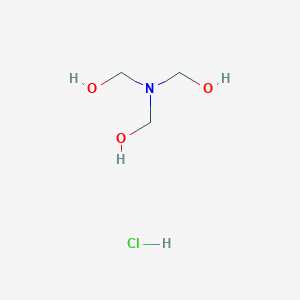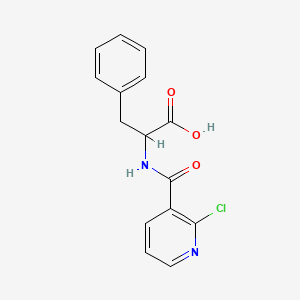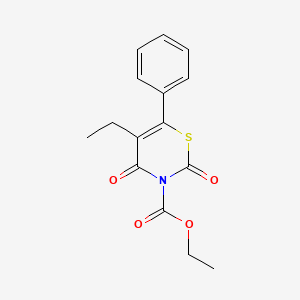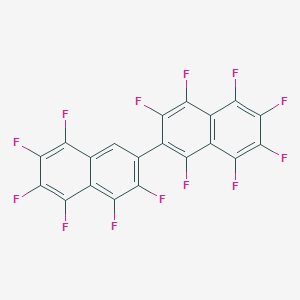![molecular formula C22H27N2O6P B14450896 N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline CAS No. 74407-16-2](/img/structure/B14450896.png)
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to an L-alanyl-L-proline backbone, making it a subject of study in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler phosphorylated amino acid derivative.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler phosphorylated amino acids.
Aplicaciones Científicas De Investigación
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in phosphorylation studies.
Biology: The compound is studied for its potential role in protein phosphorylation and signal transduction pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes involved in phosphorylation. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and signal transduction pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-α-phosphoarginine
- N-α, N-ω-diphosphoarginine
- [Bis(benzyloxy)phosphoryl]acetic acid
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline is unique due to its specific combination of a bis(benzyloxy)phosphoryl group with an L-alanyl-L-proline backbone. This structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
74407-16-2 |
|---|---|
Fórmula molecular |
C22H27N2O6P |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H27N2O6P/c1-17(21(25)24-14-8-13-20(24)22(26)27)23-31(28,29-15-18-9-4-2-5-10-18)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,23,28)(H,26,27)/t17-,20-/m0/s1 |
Clave InChI |
ZJHOTJIWXTZERH-PXNSSMCTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)

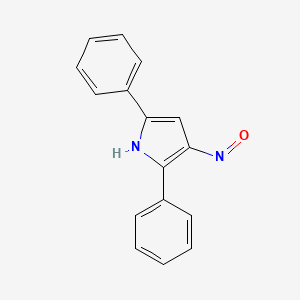
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
